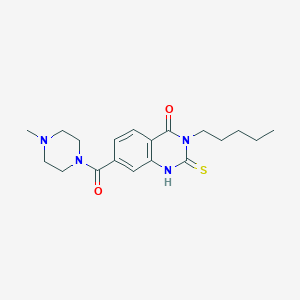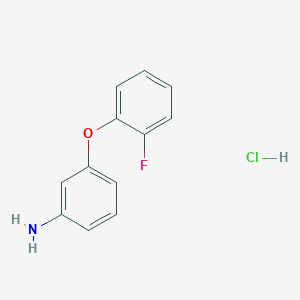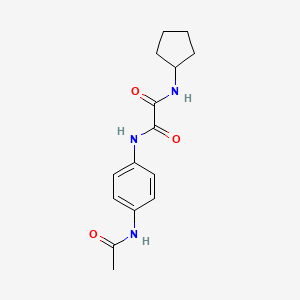
7-(4-methylpiperazine-1-carbonyl)-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Methylpiperazine-1-carbonyl chloride” is a chemical compound used in research and development . It’s not intended for medicinal or household use .
Synthesis Analysis
The synthesis of “4-Methylpiperazine-1-carbonyl chloride” can be achieved from 1-methylpiperazine by reacting with phosgene .Molecular Structure Analysis
The molecular formula of “4-Methylpiperazine-1-carbonyl chloride” is C6H11ClN2O . The molecular weight is 162.62 .Physical And Chemical Properties Analysis
“4-Methylpiperazine-1-carbonyl chloride” has a melting point of 225-228 °C, a boiling point of 278-279 °C, and a density of 1.200 g/mL at 25 °C . It’s a liquid at room temperature and can be colorless to brown .科学的研究の応用
Antihypertensive and Alpha 1-Adrenoceptor Antagonist Properties
A study by Chern et al. (1993) synthesized derivatives of 2,3-dihydroimidazo[1,2-c]quinazoline as alpha 1-adrenoceptor antagonists and evaluated their antihypertensive properties. These compounds, including structural analogues of 7-(4-methylpiperazine-1-carbonyl)-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one, showed high binding affinity for alpha 1-adrenoceptors, with significant activity against hypertension in vivo. The research highlighted the potential of these compounds as antihypertensive agents, with specific derivatives demonstrating efficacy similar to existing treatments (Chern et al., 1993).
Anticancer Activity
Noolvi and Patel (2013) reported on the synthesis, optimization, and evaluation of 2,3,7-trisubstituted quinazoline derivatives for their anticancer activity. This study explored the inhibition of EGFR-tyrosine kinase as a strategy for antitumor therapy. Among the synthesized compounds, specific derivatives showed remarkable activity against CNS cancer cell lines, highlighting the therapeutic potential of quinazoline derivatives in cancer treatment (Noolvi & Patel, 2013).
Antimicrobial and Antifungal Agents
Patel et al. (2012) developed thiazolidinone derivatives with a focus on antimicrobial activity. This research included the synthesis of compounds with the quinazolinone structure, which were evaluated against various bacterial and fungal strains. The study provides insights into the utility of quinazolinone derivatives as potential antimicrobial and antifungal agents (Patel, Kumari, & Patel, 2012).
Histamine H4 Receptor Inverse Agonists
Smits et al. (2010) focused on the development of quinazoline sulfonamides as potent human histamine H4 receptor inverse agonists. These compounds were identified to have excellent H4 receptor affinity and were shown to possess anti-inflammatory properties in vivo. This research underscores the potential of quinazoline derivatives in treating inflammatory conditions by targeting the H4 receptor (Smits et al., 2010).
Safety And Hazards
特性
IUPAC Name |
7-(4-methylpiperazine-1-carbonyl)-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-3-4-5-8-23-18(25)15-7-6-14(13-16(15)20-19(23)26)17(24)22-11-9-21(2)10-12-22/h6-7,13H,3-5,8-12H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXHSUZCFXYAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methylpiperazine-1-carbonyl)-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea](/img/structure/B2977219.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2977223.png)


![N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-N'-(3-methylphenyl)urea](/img/structure/B2977229.png)
![N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride](/img/structure/B2977230.png)
![1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2977231.png)
